molecular formula C15H20N2O4S B4179738 [4-(PHENYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

[4-(PHENYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B4179738
M. Wt: 324.4 g/mol
InChI Key: JATHLQCUGBVCLG-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with phenylsulfonyl and tetrahydro-2-furanylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(PHENYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with phenylsulfonyl chloride to form 1-(phenylsulfonyl)piperazine. This intermediate is then reacted with tetrahydro-2-furanylcarbonyl chloride under controlled conditions to yield the final product. The reactions are usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrahydro-2-furanylcarbonyl group can be reduced to form corresponding alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [4-(PHENYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the tetrahydro-2-furanylcarbonyl group can modulate its solubility and stability.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperazine: Lacks the tetrahydro-2-furanylcarbonyl group, making it less versatile.

    4-(Tetrahydro-2-furanylcarbonyl)piperazine: Lacks the phenylsulfonyl group, reducing its potential interactions with biological targets.

Uniqueness: 1-(Phenylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is unique due to the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHLQCUGBVCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(PHENYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

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